molecular formula C17H17N7OS B2616100 (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1257552-75-2

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2616100
M. Wt: 367.43
InChI Key: ZGMDZTWVQSYUBR-UHFFFAOYSA-N
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Description

The compound you mentioned, “(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone”, is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, one sulfur atom, and two carbon atoms . Thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular properties .


Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The specific molecular structure of this compound would require more detailed information or a structural analysis using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving thiadiazole derivatives can be quite diverse, depending on the specific substituents present on the thiadiazole ring . Without more specific information about this compound, it’s difficult to provide a detailed chemical reactions analysis.

Scientific Research Applications

Scientific Research Applications:

  • Metabolism and Pharmacokinetics

    The study of compounds similar to "(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone" often involves understanding their metabolism and pharmacokinetics. For instance, investigations into the metabolism and disposition of specific receptor antagonists or inhibitors in humans reveal complex metabolic pathways involving oxidation, reduction, and conjugation processes. These studies are crucial for identifying major metabolites, understanding the elimination routes, and determining the systemic exposure to both the parent compound and its metabolites (Renzulli et al., 2011).

  • Pharmacological Effects

    Research into the pharmacological effects of related compounds, including their interactions with specific receptors or enzymes, provides valuable insights into their therapeutic potential and mechanisms of action. Such studies can lead to the development of novel therapeutic agents targeting specific pathways involved in disease processes. The exploration of novel inhibitors for receptors or enzymes, their safety profiles, and their effects on disease models contributes to the advancement of medical science and drug development.

  • Toxicological Assessments

    Understanding the toxicological profile of chemical compounds, including potential nephrotoxicity or neurotoxicity, is a critical aspect of scientific research. Studies assessing the safety and tolerability of compounds in both preclinical and clinical settings are essential for identifying adverse effects, understanding the risk-benefit ratio, and guiding the safe use of these compounds in therapeutic applications.

  • Mechanistic Studies

    Investigations into the mechanisms of action of compounds, including their interactions at the molecular level, receptor binding affinities, and the impact on cellular signaling pathways, are foundational to drug discovery and development. These studies help elucidate how compounds exert their effects, contributing to the identification of new therapeutic targets and the rational design of more effective and safer drugs.

Future Directions

Thiadiazole derivatives are a topic of ongoing research due to their wide range of biological activities . Future research may focus on developing new thiadiazole derivatives with improved efficacy and safety profiles, as well as exploring new potential applications for these compounds.

properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7OS/c1-12-16(26-22-19-12)17(25)24-10-8-23(9-11-24)15-6-5-14(20-21-15)13-4-2-3-7-18-13/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMDZTWVQSYUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

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